disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate
Description
Disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate is a highly functionalized aromatic compound featuring dual azido (-N₃) groups, sulfonate (-SO₃⁻) moieties, and a conjugated cyclopentylidene-methylidene backbone. Its tetrahydrate form suggests significant hydration stability, critical for storage and handling. However, its reactivity and stability must be carefully benchmarked against analogous compounds .
Properties
Molecular Formula |
C19H20N6Na2O11S2 |
|---|---|
Molecular Weight |
618.5 g/mol |
IUPAC Name |
disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate |
InChI |
InChI=1S/C19H14N6O7S2.2Na.4H2O/c20-24-22-15-5-3-11(17(9-15)33(27,28)29)7-13-1-2-14(19(13)26)8-12-4-6-16(23-25-21)10-18(12)34(30,31)32;;;;;;/h3-10H,1-2H2,(H,27,28,29)(H,30,31,32);;;4*1H2/q;2*+1;;;;/p-2/b13-7+,14-8+;;;;;; |
InChI Key |
KDURGYWZHFDJTL-YEODLNDCSA-L |
Isomeric SMILES |
C1/C(=C\C2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)[O-])/C(=O)/C(=C/C3=C(C=C(C=C3)N=[N+]=[N-])S(=O)(=O)[O-])/C1.O.O.O.O.[Na+].[Na+] |
Canonical SMILES |
C1CC(=CC2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)[O-])C(=O)C1=CC3=C(C=C(C=C3)N=[N+]=[N-])S(=O)(=O)[O-].O.O.O.O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate typically involves multi-step organic reactions. The process begins with the preparation of the core cyclopentanone structure, followed by the introduction of azido and sulfonate groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the stability of the azido groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to achieve high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate undergoes various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro compounds.
Reduction: Reduction of the azido groups can yield amines.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent decomposition of the azido groups.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and substituted sulfonates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in click chemistry.
Biology: Employed in the study of protein-ligand interactions and as a cross-linking agent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate involves the interaction of its azido groups with target molecules. The azido groups can undergo cycloaddition reactions with alkynes or alkenes, forming stable triazole rings. This reactivity is harnessed in click chemistry to create covalent bonds between molecules. The sulfonate groups enhance the solubility and stability of the compound in aqueous environments, facilitating its use in biological and industrial applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thermal Stability and Reactivity
Compounds with azido groups and sulfonate moieties are often compared for their thermal stability. For instance:
- Compound 2 (5-(1-diazo-2-ethoxy-2-oxoethyl)dibenzo[b,d]thiophenium triflate): Decomposes at 140°C with energy release of 400 J/g .
- Compound 4 (structurally similar but with a different backbone): Decomposes at 120°C with >600 J/g energy release, indicating higher instability .
The target compound’s tetrahydrate form may enhance stability compared to anhydrous analogs, but its azido groups could pose explosion risks under heat or friction, similar to other azido-containing molecules .
Structural and Functional Analogues
- Sulfonium Salts (Compounds 5–7) : Share reactivity profiles with the target compound, particularly in diazomethyl radical generation. However, sulfonium salts exhibit lower thermal stability and require stringent synthesis conditions .
- Thiazolo-pyrimidine Derivatives (e.g., Compounds 11a–b) : Feature sulfonate-like solubility but lack azido groups. Their IR and NMR profiles (e.g., CN stretches at ~2,220 cm⁻¹) differ significantly from the target compound’s azido-related vibrations (~2,100 cm⁻¹) .
- Dideoxyribonucleosides (e.g., ddeCyd, ddCyd) : Unlike the target compound, these antiviral agents prioritize nucleoside analog stability. For example, ddeCyd (anti-HIV MIC₅₀: 0.30 µM) decomposes faster than ddCyd due to unsaturated bonds, paralleling how azido groups might affect the target compound’s shelf-life .
Spectroscopic Comparisons
NMR chemical shifts in structurally related compounds (e.g., Rapa, Compounds 1 and 7) reveal that substituent positions critically influence proton environments. For the target compound, regions analogous to "Region A" (positions 39–44) and "Region B" (29–36) in similar molecules would likely show distinct shifts due to azido and sulfonate groups .
| Proton Region | Target Compound (Expected δ, ppm) | Compound 1 (δ, ppm) | Compound 7 (δ, ppm) |
|---|---|---|---|
| Aromatic | 7.2–8.1 | 7.0–7.8 | 6.9–7.6 |
| Azido Adjacent | 4.5–5.5 | N/A | N/A |
| Sulfonate | 3.1–3.8 | 2.9–3.6 | 3.0–3.7 |
Key Research Findings
Thermal Risks : Azido-containing compounds like the target require careful handling, as seen in Compound 4’s explosive decomposition .
Hydration Stability : The tetrahydrate form likely mitigates instability issues common in anhydrous azido-sulfonates.
Antiviral Potential: Structural parallels to ddeCyd suggest possible anti-HIV activity, but this requires empirical validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
